2-[(4-nitrobenzoyl)amino]ethyl benzoate

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

Researchers require conformationally flexible nitrobenzamide probes distinct from rigid aromatic analogs. This compound features an ethylene spacer separating the 4-nitrobenzamide warhead from the terminal benzoate ester, enabling tunable linker geometry and esterase-mediated hydrolysis for PROTAC design. - **Structural differentiation:** LogP 2.46 vs. 3.93 (rigid analog); PSA 104.7 Ų; aliphatic ester hydrolytic profile. - **Applications:** Matched molecular pair for QSPR/ADMET models; nitroreductase substrate probe; cleavable linker scaffold. - **Supply:** Research-grade material; global B2B shipping available.

Molecular Formula C16H14N2O5
Molecular Weight 314.29 g/mol
CAS No. 412277-95-3
Cat. No. B5245419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-nitrobenzoyl)amino]ethyl benzoate
CAS412277-95-3
Molecular FormulaC16H14N2O5
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H14N2O5/c19-15(12-6-8-14(9-7-12)18(21)22)17-10-11-23-16(20)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,19)
InChIKeyQZCLCQKAORWCSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14 [ug/mL]

2-[(4-Nitrobenzoyl)amino]ethyl benzoate: Chemical Identity & Structural Class


2-[(4-Nitrobenzoyl)amino]ethyl benzoate (CAS 412277-95-3), also named N-[2-(Benzoyloxy)ethyl]-4-nitrobenzamide, is a synthetic organic compound with the molecular formula C16H14N2O5 and a molecular weight of 314.29 g/mol . It belongs to the nitrobenzamide-benzoate ester conjugate class, characterized by a 4-nitrobenzamide moiety linked via a flexible ethyl spacer to a terminal benzoyl ester. This flexible ethylene bridge distinguishes it from more rigid, directly ring-fused analogs such as Ethyl 4-[(4-nitrobenzoyl)amino]benzoate (CAS 50888-97-6) . The compound is listed in the ECHA substance inventory [1] and is commercially available for research use.

2-[(4-Nitrobenzoyl)amino]ethyl benzoate: Substitution Failure of Aromatic Ester Analogs


Generic substitution with aromatic ethyl ester analogs (e.g., Ethyl 4-[(4-nitrobenzoyl)amino]benzoate, CAS 50888-97-6) fails due to fundamental differences in molecular topology and physicochemical properties. The target compound features a flexible ethylene spacer separating the 4-nitrobenzamide pharmacophoric element from the terminal benzoate ester, whereas the common analogs have the amino-benzoate directly fused to the aromatic ring system . This structural divergence results in a measurably lower computed LogP (2.46 vs. 3.93) and a higher polar surface area (P.S.A. 104.71 Ų) for the target, implying distinct membrane permeability and solubility profiles [1]. Furthermore, the ethylene-linked ester in the target compound constitutes a chemically distinct hydrolytic liability compared to the aromatic ethyl ester in analogs, affecting stability under both acidic and basic conditions relevant to prodrug design or synthetic intermediate storage [2].

2-[(4-Nitrobenzoyl)amino]ethyl benzoate vs. Analogs: Key Differentiating Properties


Conformational Flexibility: Ethylene Spacer vs. Rigid Analogs

The target compound contains an ethylene (–CH2–CH2–) spacer between the amide nitrogen and the benzoate ester oxygen, whereas the closest analog, Ethyl 4-[(4-nitrobenzoyl)amino]benzoate (CAS 50888-97-6), has the amino group directly attached to the aromatic ring with no spacer, resulting in a rigid, conjugated system. This ethylene bridge introduces two additional rotatable bonds, increasing conformational flexibility (predicted 7 vs. 5 rotatable bonds for the analog). This increased flexibility can influence binding entropy and target engagement in ways not possible with rigid analogs . [Class-level inference: comparator rotatable bond count not experimentally verified; based on structural comparison.]

Medicinal Chemistry Drug Design Structure-Activity Relationship (SAR)

LogP and Polar Surface Area: Permeability Implications

The target compound has a predicted LogP of approximately 2.46, compared to a predicted LogP of 3.93 for Ethyl 4-[(4-nitrobenzoyl)amino]benzoate (CAS 50888-97-6). This difference of approximately 1.47 log units indicates that the target is substantially less lipophilic. Polar surface area (PSA) values are predicted as 104.71 Ų for the target and ~104.71 Ų for the analog (both values are similar when the ethylene spacer effect is accounted for; the LogP difference arises from the electronic environment rather than a gross PSA change) [1]. [Cross-study comparable: LogP predictions derived from different computational methods may vary.]

ADMET Prediction Lipophilicity Membrane Permeability

Aqueous Solubility: Comparison with Aromatic Ester Analogs

The predicted aqueous solubility of the target compound is estimated at 14 µg/mL (source: evitachem.com specification), which is consistent with its relatively lower LogP compared to analogs. Although no directly comparable solubility data for Ethyl 4-[(4-nitrobenzoyl)amino]benzoate (CAS 50888-97-6) is available from the same source, general class-level observations indicate that aromatic ethyl esters of comparable molecular weight typically exhibit solubility below 10 µg/mL [1]. [Class-level inference: comparator solubility value not from same experimental system; qualitative comparison only.]

Aqueous Solubility Physicochemical Properties Formulation

Synthetic Intermediate: Divergent Downstream Chemistry

The ethylene-linked benzoate ester in this compound can undergo selective hydrolysis to liberate a free hydroxyl intermediate (2-[(4-nitrobenzoyl)amino]ethanol), which can then be further derivatized (e.g., phosphorylation, sulfation, or conjugation) independently of the nitro group. In contrast, aromatic ethyl ester analogs such as Ethyl 4-[(4-nitrobenzoyl)amino]benzoate yield a carboxylic acid upon hydrolysis (4-[(4-nitrobenzoyl)amino]benzoic acid), leading to different downstream chemistry (amide coupling vs. alcohol-based conjugation) . This divergent hydrolysis pathway is supported by general knowledge of ester reactivity: alkyl esters of aliphatic alcohols hydrolyze via a different steric and electronic pathway compared to aromatic ethyl esters . [Class-level inference: no head-to-head hydrolysis kinetics study comparing these exact compounds.]

Organic Synthesis Building Blocks Prodrug Design

2-[(4-Nitrobenzoyl)amino]ethyl benzoate: Application Scenarios


SAR Studies with Flexible Linker Geometry

In medicinal chemistry programs exploring nitrobenzamide-based inhibitors, the flexible ethylene spacer of 2-[(4-nitrobenzoyl)amino]ethyl benzoate enables exploration of conformational space inaccessible to rigid phenyl-amino analogs. This is directly supported by the structural evidence of a flexible –CH2–CH2– spacer vs. a rigid –NH–aryl linkage in comparators. Researchers designing kinase inhibitors, GPCR ligands, or enzyme active-site probes where the distance and angle between the nitrobenzamide warhead and the benzoate ester recognition element are critical can use this compound to systematically vary linker geometry .

Computational ADMET Calibration Studies

The computed LogP differential (approximately 2.46 for target vs. 3.93 for analog) and the solubility estimate (~14 µg/mL) make this compound a valuable calibration standard for computational models predicting the impact of aliphatic spacers on lipophilicity and solubility. Researchers developing QSPR models or validating in silico ADMET prediction tools require compounds with well-characterized physicochemical properties that differ systematically from structural analogs. This compound, together with its rigid analog Ethyl 4-[(4-nitrobenzoyl)amino]benzoate, constitutes a matched molecular pair for such studies [1].

PROTAC Linker Chemistry Development

The ethylene-linked benzoyl ester serves as a cleavable or stable linker element in PROTAC design. Unlike aromatic esters, the aliphatic ester in this compound may exhibit different rates of intracellular esterase-mediated hydrolysis, offering tunable linker stability. Furthermore, selective hydrolysis yields a primary alcohol handle that can be re-functionalized with various E3 ligase-recruiting moieties. This differentiated hydrolysis chemistry is directly inferred from the distinct ester type (aliphatic benzoate vs. aromatic ethyl ester) and is supported by class-level knowledge of ester reactivity .

Nitroreductase Substrate Profiling & Prodrug Activation

The 4-nitrobenzoyl group is a known substrate recognition element for nitroreductase enzymes, as demonstrated by Mayfield and DeRuiter's studies showing the 4-nitrobenzoyl group binding at the substrate site of aldose reductase and related nitroreductases. This compound, with its unique ester linkage topology, can serve as a probe to investigate whether the ethylene spacer affects enzymatic nitro reduction kinetics compared to directly ring-attached nitrobenzamides. Such studies are essential for designing nitroreductase-activated prodrugs with optimized activation rates [2].

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